2-(4-Hydroxypiperidin-1-yl)acetohydrazide
Overview
Description
2-(4-Hydroxypiperidin-1-yl)acetohydrazide is a chemical compound with the molecular formula C7H15N3O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing five carbon atoms and one nitrogen atom. Piperidine derivatives are known for their diverse biological activities and are widely used in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetohydrazide typically involves the reaction of 4-hydroxypiperidine with acetohydrazide. One common method includes the use of toluene as a solvent and phosphorus oxychloride as a reagent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)acetohydrazide
- Pyrimidine derivatives containing 4-hydroxypiperidine group
- Pyridazine-acetohydrazide derivatives
Uniqueness
2-(4-Hydroxypiperidin-1-yl)acetohydrazide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and hydrazide functional groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-9-7(12)5-10-3-1-6(11)2-4-10/h6,11H,1-5,8H2,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANORNNKVBJRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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